molecular formula C13CHClFN1NOS B1163527 Fipronil-13C2 15N2

Fipronil-13C2 15N2

Cat. No.: B1163527
M. Wt: 437.15
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Formula and Isotopic Labeling Configuration

This compound exhibits the molecular formula C10¹³C2H4Cl2F6N2¹⁵N2OS, representing a precisely labeled isotopic variant of the parent compound. The molecular weight of this isotopically enriched compound is 441.12 daltons, reflecting the incorporation of heavier isotopes into the molecular framework. The Chemical Abstracts Service registry number for the unlabeled parent compound remains 120068-37-3, providing a consistent reference point for chemical identification purposes.

The isotopic labeling pattern incorporates two carbon-13 atoms and two nitrogen-15 atoms strategically positioned within the pyrazole ring system and associated functional groups. This specific labeling configuration enables mass spectrometric differentiation from the naturally occurring compound, which contains predominantly carbon-12 and nitrogen-14 isotopes. The isotopic substitution pattern maintains the chemical reactivity and biological activity profile of the parent compound while providing distinct mass spectral signatures for analytical applications.

Commercial suppliers indicate that this compound is available with purity levels exceeding 95 percent as determined by high-performance liquid chromatography methods. The compound is typically supplied as a neat crystalline solid or dissolved in appropriate organic solvents such as acetonitrile or methanol for immediate analytical use. Quality control specifications ensure that the isotopic enrichment levels meet stringent analytical requirements for quantitative studies.

Comparative Analysis with Unlabeled Fipronil

The unlabeled parent compound fipronil possesses the molecular formula C12H4Cl2F6N4OS with a molecular weight of 437.14 daltons. This represents a mass difference of approximately 4 daltons compared to the isotopically labeled variant, providing sufficient mass resolution for analytical separation using modern mass spectrometry instrumentation. The International Union of Pure and Applied Chemistry name for the parent compound is 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile.

Physical property comparisons reveal that both compounds share similar melting point ranges, with unlabeled fipronil exhibiting melting points between 196-205 degrees Celsius. The isotopically labeled analog maintains comparable thermal stability characteristics, ensuring consistent handling and storage requirements. Solubility profiles demonstrate similar behavior patterns, with both compounds showing limited water solubility and enhanced dissolution in organic solvents such as acetone.

Structural analysis indicates that the isotopic substitution does not significantly alter the three-dimensional molecular geometry or electronic distribution patterns. The phenylpyrazole core structure remains intact, preserving the characteristic trifluoromethyl substituents and chlorine substitution pattern that define the compound's chemical identity. Computational modeling studies suggest minimal perturbation of molecular orbital configurations, supporting the use of the labeled compound as a representative analog for analytical validation studies.

Property Unlabeled Fipronil This compound
Molecular Formula C12H4Cl2F6N4OS C10¹³C2H4Cl2F6N2¹⁵N2OS
Molecular Weight 437.14 Da 441.12 Da
Mass Difference - +4.0 Da
Melting Point 196-205°C Similar range
Water Solubility Insoluble Insoluble
Organic Solvent Solubility Acetone soluble Acetone soluble

Spectroscopic Identification Methods (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization capabilities for this compound, particularly through the utilization of multiple nuclear species including proton, carbon-13, fluorine-19, and nitrogen-15 nuclei. Research investigations have demonstrated successful chiral discrimination protocols using nuclear magnetic resonance techniques in both aqueous and organic media environments. Beta-cyclodextrin complexation in aqueous solutions enables enantiomeric resolution, while chiral solvating agents facilitate discrimination in organic solvent systems.

Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns consistent with the phenylpyrazole structural framework. The aromatic proton signals appear as singlets around 7.8 parts per million, reflecting the symmetric substitution pattern of the dichlorotrifluoromethylphenyl ring system. The amino group protons generate distinct resonances that serve as diagnostic markers for structural confirmation. Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly sensitive detection capabilities, with the phenyl-trifluoromethyl group resonating around -99 parts per million and the pyrazole-trifluoromethyl group appearing near -87 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy benefits significantly from the isotopic enrichment, with enhanced signal intensity for the labeled carbon positions enabling improved structural elucidation. The isotopic labeling facilitates assignment of carbon resonances and provides valuable connectivity information through two-dimensional nuclear magnetic resonance experiments. Nitrogen-15 nuclear magnetic resonance, while less commonly employed due to sensitivity limitations, becomes feasible with the isotopic enrichment and offers unique insights into nitrogen-containing functional group environments.

Fourier transform infrared spectroscopy enables complementary structural characterization through vibrational band analysis. Research studies have successfully employed both attenuated total reflectance and transmittance modes for quantitative determination of fipronil in formulated products. The characteristic absorption bands include nitrile stretching vibrations around 2200 wave numbers per centimeter and aromatic carbon-carbon stretching modes in the 1500-1600 wave number range. The trifluoromethyl groups contribute distinctive carbon-fluorine stretching absorptions that serve as fingerprint regions for compound identification.

Mass spectrometry represents the primary analytical technique for exploiting the isotopic labeling advantages of this compound. Liquid chromatography-tandem mass spectrometry methods enable precise quantification through multiple reaction monitoring protocols, with the labeled compound serving as an internal standard for accurate concentration determinations. The mass spectral fragmentation patterns provide structural confirmation through characteristic product ion formations, including loss of trifluoromethyl groups and formation of pyrazole-containing fragments.

Electrospray ionization mass spectrometry operates effectively in negative ion mode, generating molecular anion species at mass-to-charge ratio 440 for the labeled compound compared to 436 for the unlabeled analog. The mass difference enables baseline chromatographic resolution and eliminates potential interference from naturally occurring fipronil residues. Collision-induced dissociation experiments produce characteristic fragmentation pathways that confirm structural integrity and provide additional selectivity for analytical applications.

Analytical Technique Key Observations Diagnostic Features
¹H Nuclear Magnetic Resonance Aromatic protons at 7.8 ppm Symmetric phenyl substitution
¹⁹F Nuclear Magnetic Resonance Phenyl-CF₃ at -99 ppm, Pyrazole-CF₃ at -87 ppm Trifluoromethyl group identification
¹³C Nuclear Magnetic Resonance Enhanced signal intensity at labeled positions Improved structural elucidation
¹⁵N Nuclear Magnetic Resonance Accessible due to isotopic enrichment Nitrogen environment characterization
Fourier Transform Infrared Nitrile stretch at 2200 cm⁻¹ Functional group confirmation
Mass Spectrometry Molecular ion at m/z 440 4 Da mass shift identification

Properties

Molecular Formula

C13CHClFN1NOS

Molecular Weight

437.15

Synonyms

5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile-13C2 15N2; 

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry Applications

1.1 Quantification in Environmental Samples

Fipronil-13C2 15N2 is primarily utilized as an internal standard in analytical chemistry for the quantification of fipronil and its metabolites in environmental samples. It enhances the accuracy and precision of measurements when employing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The isotopically labeled compound allows for the correction of matrix effects and improves the reliability of results in complex matrices like soil, water, and biological samples .

1.2 Method Development

Research has demonstrated the effectiveness of this compound in developing robust methods for detecting fipronil residues in agricultural products and environmental matrices. For instance, a study highlighted its application in determining fipronil content in eggs using acetonitrile extraction followed by LC-MS/MS analysis, ensuring compliance with regulatory standards .

Environmental Impact Studies

2.1 Contamination Assessment

This compound has been instrumental in assessing the contamination levels of fipronil in various ecosystems. Studies have shown that fipronil residues can persist in treated environments, impacting non-target organisms such as aquatic invertebrates and pollinators at low concentrations . The isotopically labeled compound aids researchers in tracing the fate and transport of fipronil within ecosystems, providing insights into its environmental behavior.

2.2 Ecotoxicological Evaluations

The compound is also used to evaluate the ecotoxicological effects of fipronil on different species. Research indicates that fipronil and its degradates exhibit endocrine-disrupting properties and can be more toxic than the parent compound itself, especially to sensitive aquatic species . By utilizing this compound, scientists can better understand these toxicological impacts through controlled laboratory experiments.

Case Studies

Study Objective Findings
Jiang et al. (2016)Assess fipronil contamination in urban runoffDetected fipronil levels exceeding regulatory benchmarks, highlighting urban sources of contamination .
Goff et al. (2017)Investigate endocrine disruptionFound that fipronil's degradates are significantly more toxic to aquatic organisms than fipronil itself .
Sadaria et al. (2017)Develop extraction methods for wastewaterDemonstrated effective extraction protocols using this compound to quantify fipronil residues .

Chemical Reactions Analysis

Oxidation to Fipronil Sulfone

Fipronil-13C2 15N2 undergoes oxidation at its sulfinyl group (–SO–) to form Fipronil Sulfone-13C2 15N2 , a major metabolite with enhanced solubility and environmental persistence. This reaction occurs via cytochrome P450 enzymes in biological systems or through environmental oxidants like hydroxyl radicals .

Key Data:

ParameterValueConditionsSource
ProductFipronil Sulfone-13C2 15N2In vivo (rat liver microsomes) or UV exposure
SolubilityHigher than parent compoundAqueous environments
Biological ActivityRetains GABA receptor antagonism (IC50 = 28 nM for insects)

Hydrolysis Under Alkaline Conditions

The sulfinyl group in this compound is susceptible to hydrolysis, particularly in alkaline environments. This reaction produces desulfinyl fipronil , a less toxic degradation product .

Reaction Pathway:

Fipronil 13C2 15N2OHDesulfinyl Fipronil 13C2 15N2+SO2\text{Fipronil 13C2 15N2}\xrightarrow{\text{OH}^-}\text{Desulfinyl Fipronil 13C2 15N2}+\text{SO}_2

Experimental Observations:

  • Hydrolysis rates increase at pH > 8.0 .

  • The reaction is accelerated in wastewater treatment plants (WWTPs) during sludge processing .

Nucleophilic Substitution Reactions

The sulfonyl group in Fipronil Sulfone-13C2 15N2 (the oxidized metabolite) participates in nucleophilic substitution reactions, forming derivatives such as hydroxylated or dechlorinated byproducts .

Examples:

  • Hydroxylation : Attack by water or hydroxyl radicals at the sulfonyl group.

  • Dechlorination : Replacement of chlorine atoms with nucleophiles (e.g., –OH, –SH) .

Environmental Relevance:

  • Observed in WWTPs during disinfection processes .

  • Byproducts include fipronil amide and fipronil sulfide , identified via LC-HRMS .

Photodegradation

Exposure to UV light induces bond cleavage in this compound, leading to:

  • C–S bond breakage at the sulfinyl group.

  • Dechlorination at the aromatic ring .

Key Findings:

  • Photodegradation half-life in aqueous solutions: ~3–5 hours under natural sunlight .

  • Major products include desulfinyl fipronil and fipronil sulfone .

Comparative Reactivity with Analogues

CompoundReaction TypeKey ProductBioactivity Retention
This compoundOxidationFipronil Sulfone-13C2 15N2Yes
ImidaclopridHydrolysisImidacloprid ureaNo
ChlorpyrifosOxidationChlorpyrifos oxonYes

Comparison with Similar Compounds

Structural and Isotopic Differences

Compound Molecular Formula Isotopic Labels Molecular Weight (g/mol) Purity Storage Conditions
Fipronil-¹³C₂ ¹⁵N₂ C₁₀¹³C₂H₄Cl₂F₆N₂¹⁵N₂OS 2×¹³C, 2×¹⁵N 441.12 >95% HPLC +4°C
Uracil-¹³C,¹⁵N₂ C₃¹³CH₄¹⁵N₂O₂ 1×¹³C, 2×¹⁵N 115.07 >95% HPLC -20°C
Gemcitabine-¹³C,¹⁵N₂ C₈H₁₁F₂N₃O₄ (¹³C,¹⁵N₂-labeled) Derived from urea-¹³C,¹⁵N₂ 299.19 (unlabeled) >98% HPLC Not specified
Fipronil Detrifluoromethylsulfinyl-¹³C₂ ¹⁵N₂ C₉¹³C₂H₅Cl₂F₃N₂¹⁵N₂ 2×¹³C, 2×¹⁵N 325.06 Not specified +4°C

Key Differences :

  • Isotopic Labeling : Fipronil-¹³C₂ ¹⁵N₂ and its derivative () both incorporate two ¹³C and two ¹⁵N atoms, enabling precise tracking of specific molecular regions. In contrast, Uracil-¹³C,¹⁵N₂ uses fewer labels (1×¹³C, 2×¹⁵N), limiting its utility to studies requiring less isotopic complexity .
  • Storage Stability : Fipronil-¹³C₂ ¹⁵N₂ requires refrigeration (+4°C), whereas Uracil-¹³C,¹⁵N₂ demands freezing (-20°C), reflecting differences in thermal stability .

Analytical Performance and Challenges

  • Solvent Interactions: Isotope-labeled urea (e.g., [¹³C,¹⁵N₂]-urea) exhibits prolonged T₂ relaxation times in D₂O (34.61 s) compared to H₂O (20.12 s), enhancing sensitivity in nuclear magnetic resonance (NMR) but requiring solvent-specific optimization . Fipronil-¹³C₂ ¹⁵N₂, however, is primarily analyzed via HPLC and MS, where solvent effects are less pronounced .
  • Purity Concerns : Commercial ¹⁵N₂ gas stocks are often contaminated with ¹⁵N-ammonium/nitrate, risking overestimation of nitrogen fixation rates . In contrast, Fipronil-¹³C₂ ¹⁵N₂ maintains >95% purity, critical for avoiding false positives in environmental assays .

Methodological Considerations

  • Tracer Application : Pre-equilibrated ¹⁵N₂ methods reduce heterogeneity in nitrogen fixation studies compared to bubble injection, which creates concentration gradients . Similarly, Fipronil-¹³C₂ ¹⁵N₂ requires uniform dispersion in environmental samples to ensure accurate tracking .
  • Metabolic Pathway Elucidation : Repetitive dosing of [¹⁵N₂]-labeled intermediates (e.g., in saxitoxin biosynthesis) revealed low ¹⁵N incorporation rates (≤17%), highlighting challenges in tracing complex pathways . Fipronil-¹³C₂ ¹⁵N₂ avoids this issue due to its stability and high purity .

Q & A

Q. What validation steps are essential when reproducing published studies using Fipronil-13C₂ 15N₂?

  • Methodological Answer : Replicate experiments using the same batch of labeled compound to avoid inter-batch variability. Cross-validate analytical methods with primary literature protocols and report deviations using the Standards for Reporting Enzymology Data (STRENDA) guidelines .

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